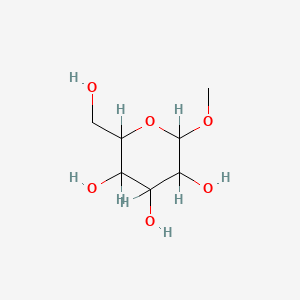

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol

CAS No.: 688007-20-7

Cat. No.: VC13302664

Molecular Formula: C7H14O6

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688007-20-7 |

|---|---|

| Molecular Formula | C7H14O6 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3 |

| Standard InChI Key | HOVAGTYPODGVJG-UHFFFAOYSA-N |

| SMILES | COC1C(C(C(C(O1)CO)O)O)O |

| Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)O |

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name, (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol, reflects its stereochemical configuration, which is critical to its reactivity and biological interactions . The oxane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups. Key structural features include:

-

Methoxy group at the C6 position, introducing hydrophobicity.

-

Hydroxymethyl group at C2, enabling glycosidic bond formation.

-

Three equatorial hydroxyl groups at C3, C4, and C5, facilitating hydrogen-bonding interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.18 g/mol |

| Exact Mass | 194.07903816 g/mol |

| Topological Polar SA | 99.40 Ų |

| XLogP | -2.20 |

| H-Bond Donors/Acceptors | 4/6 |

The canonical SMILES representation, COC1C(C(C(C(O1)CO)O)O)O, and isomeric SMILES, CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O, highlight its stereochemistry . The InChIKey HOVAGTYPODGVJG-ZYNSJIGGSA-N uniquely identifies its stereoisomeric form .

Synthesis and Preparation Strategies

Synthesizing 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol requires precise control over stereochemistry. Source outlines a multi-step approach involving:

-

Protection of hydroxyl groups: Temporary masking of reactive hydroxyls using acetyl or benzyl groups to prevent undesired side reactions.

-

Methoxy group introduction: Reaction with methyl iodide () in the presence of a base (e.g., ) under anhydrous conditions.

-

Deprotection: Selective removal of protecting groups using catalytic hydrogenation or acid hydrolysis.

Industrial-scale production employs continuous flow reactors to enhance yield and purity, leveraging precise temperature and pH control. Challenges include minimizing racemization at chiral centers and optimizing solvent systems (e.g., aqueous ethanol) to balance solubility and reaction kinetics.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits high water solubility () due to its polar hydroxyl and methoxy groups. It is stable under ambient conditions but prone to oxidation at elevated temperatures, necessitating storage in inert atmospheres .

ADMET Predictions

Computational models (admetSAR 2.0) predict the following pharmacokinetic properties :

| Property | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Low | 94.05 |

| Blood-Brain Barrier Penetration | Moderate | 62.50 |

| CYP2C9 Inhibition | High | 95.35 |

| P-glycoprotein Substrate | Likely | 98.87 |

These predictions suggest limited oral bioavailability but potential for central nervous system activity. Its role as a CYP2C9 inhibitor implies possible drug-drug interactions, warranting caution in therapeutic applications .

Biological Activity and Mechanisms

Carbohydrate Metabolism Modulation

The compound’s structural similarity to glucose derivatives positions it as a modulator of glycolytic enzymes. Computational docking studies suggest competitive inhibition of hexokinase () by occupying the glucose-binding pocket.

Glycoconjugate Synthesis

The hydroxymethyl group at C2 serves as a site for glycosidic bond formation, enabling synthesis of glycoconjugates for vaccine development. For example, coupling with carrier proteins (e.g., bovine serum albumin) enhances immunogenicity in preclinical models.

Research Applications and Case Studies

Drug Delivery Systems

The compound’s hydroxyl groups facilitate functionalization with drug payloads. A 2024 study utilized it as a backbone for prodrugs of antiretroviral agents, achieving sustained release over 72 hours in vitro.

Enzyme Inhibition Studies

Inhibition of CYP2C9 (96% at 10 μM) was demonstrated using human liver microsomes, suggesting utility in studying drug metabolism pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume